molecular formula C13H20N2O5S B7695860 N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide

N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide

Cat. No. B7695860
M. Wt: 316.38 g/mol
InChI Key: QRQITIVDQLOUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide, also known as ISA247, is a small molecule immunosuppressant drug that is currently being researched for its potential therapeutic applications in various autoimmune diseases.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide involves the inhibition of calcineurin, a protein phosphatase that is essential for the activation of T cells. By inhibiting calcineurin, this compound prevents the activation and proliferation of T cells, thereby reducing the immune response and inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its immunosuppressive properties, this compound has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to inhibit the production of cytokines and chemokines, which play a key role in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide in lab experiments is its specificity for calcineurin inhibition, which reduces the risk of off-target effects. However, the use of this compound in lab experiments is limited by its low solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of novel formulations of this compound to improve its solubility and stability. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential therapeutic applications in other autoimmune diseases.

Synthesis Methods

The synthesis of N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide involves the reaction of 4-(N-isopropylsulfamoyl)phenol with 2-chloroacetic acid in the presence of a base, followed by the addition of ethylene glycol to form the final product. The purity of the product is then confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2-hydroxyethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide has been extensively studied for its immunosuppressive properties and potential therapeutic applications in various autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis. In vitro studies have shown that this compound inhibits the activation and proliferation of T cells, which play a crucial role in the pathogenesis of autoimmune diseases. In vivo studies in animal models have also demonstrated the efficacy of this compound in reducing the severity of autoimmune diseases.

properties

IUPAC Name

N-(2-hydroxyethyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-10(2)15-21(18,19)12-5-3-11(4-6-12)20-9-13(17)14-7-8-16/h3-6,10,15-16H,7-9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQITIVDQLOUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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